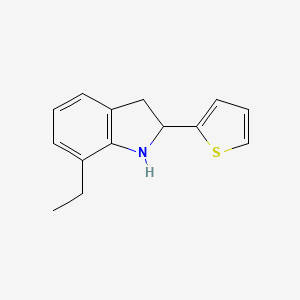

7-Ethyl-2-(thiophen-2-yl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NS |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

7-ethyl-2-thiophen-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H15NS/c1-2-10-5-3-6-11-9-12(15-14(10)11)13-7-4-8-16-13/h3-8,12,15H,2,9H2,1H3 |

InChI Key |

NUOGUAWALSKAHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1NC(C2)C3=CC=CS3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Ethyl 2 Thiophen 2 Yl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in an organic molecule.

High-Resolution 1H and 13C NMR Analysis

High-resolution 1H and 13C NMR spectra would provide the initial and most crucial data for the structural verification of 7-Ethyl-2-(thiophen-2-yl)indoline.

Expected 1H NMR Data: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The ethyl group at the 7-position of the indoline (B122111) ring would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their coupling providing clear evidence of their adjacency. The protons on the indoline and thiophene (B33073) rings would appear in the aromatic region of the spectrum, with their chemical shifts and coupling patterns being indicative of their substitution pattern. The protons of the indoline core, including the NH proton, would also present specific signals.

Expected 13C NMR Data: The 13C NMR spectrum would complement the 1H NMR data by revealing the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the two carbons of the ethyl group, the carbons of the indoline ring, and the carbons of the thiophene ring. The chemical shifts of these carbons would be influenced by their local electronic environment.

A hypothetical data table for the expected 1H and 13C NMR chemical shifts is presented below.

| Atom | Expected 1H NMR Chemical Shift (ppm) | Expected 13C NMR Chemical Shift (ppm) |

| Ethyl-CH3 | Triplet | ~15 |

| Ethyl-CH2 | Quartet | ~25 |

| Indoline-C2 | Multiplet | ~60 |

| Indoline-C3 | Multiplet | ~35 |

| Indoline-NH | Broad Singlet | - |

| Indoline Aromatic CHs | Multiplets | ~110-130 |

| Indoline Quaternary Cs | - | ~130-150 |

| Thiophene CHs | Multiplets | ~120-130 |

| Thiophene Quaternary C | - | ~140 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group and identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the 13C signals based on the already assigned 1H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the thiophene ring and the indoline core at the C2 position, as well as the position of the ethyl group at C7.

Advanced Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

A hypothetical data table for the expected FT-IR absorption bands is presented below.

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

| N-H Stretch (Indoline) | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-S Stretch (Thiophene) | 600-800 | Weak |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy would provide complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-S stretching mode of the thiophene ring and the C=C stretching modes of the aromatic systems would be expected to give rise to distinct Raman signals, further confirming the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C14H15NS), HRMS would provide a highly accurate mass measurement, which would be compared to the calculated theoretical mass. This would confirm the elemental composition and, in conjunction with the NMR and vibrational spectroscopy data, provide definitive proof of the compound's identity.

A hypothetical data table for the expected HRMS data is presented below.

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]+ | 230.0947 | (Hypothetical) | < 5 |

| [M+Na]+ | 252.0766 | (Hypothetical) | < 5 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-Crystal X-ray Diffraction Analysis of Indoline-Thiophene Derivatives

For instance, studies on fused heterocyclic systems containing indole (B1671886) and thiophene rings have successfully determined their crystal structures. mdpi.com In one such case, the crystal system was identified as monoclinic with a P21/n space group. mdpi.com The analysis of a dispiro compound containing both benzothiophene (B83047) and indoline rings also showed a monoclinic system, but with a P2/c space group. researchgate.net These examples highlight that even with similar core structures, substitutions can lead to different packing arrangements and crystal symmetries.

The following table summarizes crystallographic data from representative indoline and thiophene-containing compounds, illustrating the type of information obtained from single-crystal X-ray diffraction analysis.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govnih.govnih.govtriazolo [3,4-b] nih.govnih.govrsc.orgthiadiazole | Monoclinic | P21/n | 7.8707(2) | 15.9681(4) | 11.9798(4) | 100.283(3) | mdpi.com |

| Ethyl 2′′,3-dioxo-7′,7a′-dihydro-1′H,3H,3′H-dispiro[benzo[b]thiophene-2,6′-pyrrolo[1,2-c]thiazole-5′,3′′-indoline]-7′-carboxylate | Monoclinic | P2/c | 11.8894(5) | 10.2181(4) | 17.5044(8) | 97.991(2) | researchgate.net |

| 5-bromospiro[indoline-3,7′-pyrano[3,2-c:5,6-c′]dichromene]-2,6′,8′-trione | Triclinic | P-1 | 11.8333(6) | 12.8151(6) | 17.1798(8) | 74.147(4)° | researchgate.net |

Note: α and γ angles for the triclinic system are 77.317(4)° and 66.493(5)° respectively.

Analysis of Intermolecular Interactions (e.g., C-H···π, hydrogen bonding, π···π stacking) in Crystal Packing

The stability of a molecular crystal is dictated by a complex interplay of non-covalent intermolecular interactions. exlibrisgroup.com X-ray crystallography is instrumental in identifying and quantifying these interactions, which include classical hydrogen bonds, weaker C-H···π interactions, and π···π stacking.

In derivatives containing indole and thiophene rings, these interactions are prevalent and crucial for the supramolecular assembly. The N-H group of the indoline ring is a potential hydrogen bond donor. In related structures, N-H···N and N-H···O hydrogen bonds have been observed to form dimers and link molecules into chains. researchgate.netnih.gov

C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also commonly observed. rsc.org Both the thiophene and the benzene (B151609) moiety of the indoline ring can act as π-acceptors. These interactions have been noted in the crystal packing of thiophene and indole derivatives, contributing to the formation of three-dimensional networks. nih.govnih.govnih.gov The ethyl group on the indoline ring of this compound would provide additional C-H donors for such interactions.

π···π stacking is another significant interaction that organizes molecules in the solid state. This involves the face-to-face or offset stacking of aromatic rings. The centroid-to-centroid distance between stacked rings is a key indicator of the strength of this interaction. For example, π–π stacking interactions with centroid–centroid distances around 3.46 Å have been reported for structures containing 1,2,4-triazole (B32235) and phenyl rings. nih.gov Similar interactions could occur between the thiophene and indoline rings of adjacent molecules of this compound, or between identical rings of neighboring molecules. nih.govrsc.org

The following table provides examples of intermolecular interactions observed in the crystal structures of related heterocyclic compounds.

| Interaction Type | Donor/Acceptor Groups | Compound Type | Significance in Crystal Packing | Ref. |

| Hydrogen Bonding | N-H···N, N-H···O | Indole and Thiophene derivatives | Formation of dimers and one-dimensional chains. researchgate.netnih.gov | researchgate.netnih.gov |

| C-H···π | C-H (aromatic, alkyl) / π-system (thiophene, phenyl) | Indole and Thiophene derivatives | Links molecular columns to form 2D and 3D networks. nih.govnih.gov | nih.govnih.gov |

| π···π Stacking | Thiophene···Thiophene, Phenyl···Phenyl, Thiophene···Phenyl | Aromatic and heteroaromatic compounds | Contributes to the formation of stacked columnar structures. nih.govnih.gov | nih.govnih.gov |

| C-H···S | C-H / Sulfur atom of thiophene | Thiophene derivatives | Contributes to the overall crystal packing. nih.gov | nih.gov |

Computational Chemistry and Theoretical Investigations of 7 Ethyl 2 Thiophen 2 Yl Indoline

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic properties of molecules.

The initial step in the theoretical characterization of 7-Ethyl-2-(thiophen-2-yl)indoline involves optimizing its ground state geometry. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For analogous molecules, these calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles for the ethyl, thiophene (B33073), and indoline (B122111) moieties.

Following geometry optimization, harmonic vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific molecular motion, such as stretching, bending, or rocking of the various functional groups.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (Ethyl) | ~1.54 Å |

| C-N (Indoline) | ~1.47 Å | |

| C-S (Thiophene) | ~1.74 Å | |

| C=C (Thiophene) | ~1.37 Å | |

| Bond Angle | C-N-C (Indoline) | ~109.5° |

| C-S-C (Thiophene) | ~92.2° | |

| Dihedral Angle | Indoline-Thiophene | Twisted |

Note: The values in this table are hypothetical and represent typical ranges for similar chemical structures. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and indoline rings, while the LUMO would likely be distributed across the aromatic systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

| EHOMO | ~ -5.5 to -6.0 |

| ELUMO | ~ -1.5 to -2.0 |

| Energy Gap (ΔE) | ~ 3.5 to 4.5 |

Note: These values are estimations based on related compounds and would need to be confirmed by specific TD-DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the nitrogen atom of the indoline ring and the sulfur atom of the thiophene ring, indicating these are potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

Table 3: Calculated Global Reactivity Descriptors for this compound (Hypothetical)

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.5 - 6.0 |

| Electron Affinity (A) | -ELUMO | 1.5 - 2.0 |

| Electronegativity (χ) | (I+A)/2 | 3.5 - 4.0 |

| Chemical Hardness (η) | (I-A)/2 | 1.75 - 2.25 |

| Chemical Softness (S) | 1/η | 0.44 - 0.57 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 2.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the electronic excited states of a molecule. This method allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations yield the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) for the electronic transitions.

For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π→π* excitations within the aromatic rings. The solvent environment can also be included in these calculations to provide more realistic predictions of the UV-Vis spectrum in different media.

Non-Linear Optical (NLO) Property Predictions based on Polarizability and Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field.

Molecules with large hyperpolarizability values often possess a significant charge transfer character, typically found in donor-π-acceptor systems. The presence of the electron-donating indoline moiety and the π-conjugated thiophene ring suggests that this compound could exhibit NLO properties. DFT calculations of the polarizability and hyperpolarizability tensors would provide a quantitative assessment of its potential as an NLO material.

Reactivity and Transformation Pathways of 7 Ethyl 2 Thiophen 2 Yl Indoline

Regioselective Functionalization of the Indoline (B122111) and Thiophene (B33073) Moieties

The presence of two distinct heterocyclic systems in 7-Ethyl-2-(thiophen-2-yl)indoline allows for selective chemical modifications on either the indoline or the thiophene ring. The inherent reactivity of each ring dictates the conditions required for regioselective functionalization.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is generally more susceptible to electrophilic aromatic substitution than the benzene (B151609) ring due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate sigma complex. nih.gove-bookshelf.de In the context of this compound, the thiophene moiety is expected to undergo electrophilic attack preferentially at the C5 position (α-position relative to the sulfur and adjacent to the point of attachment to the indoline ring) or the C3 position. The reactivity of thiophene towards electrophiles is significantly higher than that of benzene. nih.gov The relative reactivity of five-membered heterocycles in electrophilic substitution generally follows the order of pyrrole (B145914) > furan (B31954) > selenophene (B38918) > thiophene. researchgate.net

Typical electrophilic substitution reactions for thiophene include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The specific regioselectivity is influenced by the nature of the electrophile and the reaction conditions. Theoretical calculations, such as those using Density Functional Theory (DFT), can help predict the most likely sites for electrophilic attack by mapping the electrostatic potential and analyzing the energies of the possible intermediates. researchgate.netpixel-online.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Thiophene Moiety

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 7-Ethyl-2-(5-nitrothiophen-2-yl)indoline |

| Bromination | Br₂/Acetic Acid | 7-Ethyl-2-(5-bromothiophen-2-yl)indoline |

| Acylation | Acyl chloride/AlCl₃ | 7-Ethyl-2-(5-acylthiophen-2-yl)indoline |

Note: The predictions in this table are based on the general reactivity patterns of thiophene and are subject to experimental verification for the specific substrate this compound.

Functionalization of the Indoline Ring via C-H Activation

Direct functionalization of the indoline ring, particularly at the C7 position, can be achieved through transition metal-catalyzed C-H activation. researchgate.net This modern synthetic strategy offers an atom-economical approach to introduce various functional groups onto the benzene portion of the indoline core. nih.gov

Ruthenium, rhodium, palladium, and cobalt catalysts have been successfully employed for the C-H functionalization of indoline derivatives. researchgate.net The use of a directing group, often attached to the indoline nitrogen, is typically required to achieve high regioselectivity. For instance, amide or pivaloyl groups can direct the metal catalyst to the C7 position. researchgate.net

These C-H activation methodologies allow for a range of transformations, including:

Arylation: Introduction of an aryl group. nih.gov

Alkenylation: Formation of a carbon-carbon double bond with an alkene. beilstein-journals.org

Alkylation: Attachment of an alkyl group.

Sulfonylation: Introduction of a sulfonyl group. researchgate.net

A general strategy for functionalizing the C7 position of indoles involves the reduction of the indole (B1671886) to the corresponding indoline, followed by regioselective C-H functionalization at the C7 position, and subsequent re-oxidation to the indole if desired. nih.gov

Oxidation and Reduction Chemistry of the Indoline-Thiophene System

The indoline and thiophene rings exhibit different behaviors under oxidative and reductive conditions.

Oxidation: The indoline moiety can be oxidized to the corresponding indole. This transformation can be achieved using various oxidizing agents. The thiophene ring can be oxidized at the sulfur atom to form a thiophene-1-oxide or a thiophene-1,1-dioxide. researchgate.net These oxidized thiophene species are valuable intermediates in organic synthesis, particularly in Diels-Alder reactions. researchgate.net The oxidation of thiophene itself can be challenging, but certain modified catalysts can facilitate this process under mild conditions. researchgate.net The oxidation of indole can lead to various products, including indoxyl, isatin, and oxindole, depending on the reaction conditions and the catalyst used. nih.gov

Reduction: The indoline ring is already a reduced form of indole. Further reduction is generally not a common transformation. The thiophene ring can be partially or completely reduced. Catalytic hydrogenation can lead to the formation of tetrahydrothiophene.

Cycloaddition Reactions Involving the π-Systems of Thiophene and Indoline

Both the thiophene and indoline (or its oxidized indole form) π-systems can participate in cycloaddition reactions.

The thiophene ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-withdrawing groups or upon oxidation to the sulfoxide (B87167) or sulfone. researchgate.net Thiophene S,N-ylides have also been shown to undergo cycloaddition reactions with dienophiles. rsc.org

The indole nucleus, the oxidized form of the indoline, can also participate in cycloaddition reactions. For example, intramolecular [4+2] cycloadditions of enynamides can be used to construct substituted indolines and indoles. nih.gov Dipolar cycloaddition reactions are also a powerful tool for constructing complex heterocyclic systems derived from indoles. acs.org Furthermore, research has demonstrated the use of unsaturated indoline-2-thiones in thio-Diels-Alder reactions. rsc.org

Metal-Catalyzed Transformations and Cross-Coupling Reactions of the System

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the functionalization of both the indoline and thiophene moieties of this compound. beilstein-journals.orgacs.org

Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, are commonly used to form carbon-carbon bonds. For these reactions to occur, a halogen or triflate group is typically required on either the thiophene or the indoline ring. For instance, a bromo-substituted thiophene derivative of the parent compound could be coupled with a variety of organoboron or organotin reagents. researchgate.net Copper-catalyzed cross-coupling reactions have also been shown to be effective for coupling heteroaryl iodides, including those derived from thiophene and indole. nih.gov

Recent advances have also focused on the direct C-H/C-H cross-coupling, which avoids the need for pre-functionalization with a halogen. nih.gov

Table 2: Examples of Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Potential Product |

| Suzuki Coupling | 7-Ethyl-2-(5-bromothiophen-2-yl)indoline, Arylboronic acid | Pd(PPh₃)₄, base | 7-Ethyl-2-(5-arylthiophen-2-yl)indoline |

| Heck Coupling | 7-Bromo-2-(thiophen-2-yl)indoline, Alkene | Pd(OAc)₂, PPh₃, base | 7-Alkenyl-2-(thiophen-2-yl)indoline |

| Buchwald-Hartwig Amination | 7-Bromo-2-(thiophen-2-yl)indoline, Amine | Pd catalyst, ligand, base | 7-Amino-2-(thiophen-2-yl)indoline |

Note: The feasibility and specific conditions for these reactions would require experimental investigation.

Mechanistic Investigations of Key Reactions (e.g., through DFT studies of transition states)

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of complex organic reactions. mdpi.com For the reactions involving this compound, DFT studies can provide detailed insights into:

Transition State Geometries and Energies: Understanding the energy barriers of different reaction pathways, which helps in predicting the major product and optimizing reaction conditions. nih.gov

Regioselectivity: Explaining the preference for functionalization at specific positions on the indoline or thiophene rings by comparing the stability of the corresponding intermediates and transition states.

Stereoselectivity: In cases where chiral centers are formed, DFT can help rationalize the observed stereochemical outcome. researchgate.net

Role of the Catalyst: Modeling the interaction of the catalyst with the substrate to understand how it facilitates the reaction.

For instance, a DFT study on the cycloaddition reaction of a related thioindole system with fullerene has been used to characterize the transition states and probe solvent effects. researchgate.net Similarly, mechanistic studies of 1,3-dipolar cycloadditions are often supported by DFT calculations to understand the regio- and stereoselectivity. mdpi.com

Advanced Material Science Applications of Indoline Thiophene Conjugates

Applications in Organic Electronics and Optoelectronic Devices

The unique donor-π-acceptor (D-π-A) architecture achievable with indoline-thiophene systems allows for precise tuning of their frontier molecular orbitals (HOMO and LUMO levels), which is critical for their function in electronic devices. rsc.orgbeilstein-journals.org The indoline (B122111) group typically acts as a potent electron donor, while the thiophene (B33073) ring often forms part of the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) to an acceptor unit. mdpi.comresearchgate.net This modular design has enabled their successful integration into various optoelectronic devices, where they play key roles as photosensitizers, charge transport materials, and light emitters.

In Dye-Sensitized Solar Cells (DSSCs), indoline-thiophene based organic dyes are crucial as photosensitizers, responsible for absorbing sunlight and injecting electrons into a semiconductor's conduction band, typically titanium dioxide (TiO₂). researchgate.net The indoline moiety serves as the electron donor (D), the thiophene unit as part of the π-linker, and a cyanoacrylic acid or similar group as the electron acceptor and anchoring group (A). This D-A-π-A design facilitates efficient intramolecular charge transfer upon photoexcitation. rsc.org

The introduction of thiophene into the conjugated spacer has several advantages, including red-shifting the absorption spectrum for better light harvesting and tuning energy levels for efficient electron injection and dye regeneration. mdpi.com For instance, dyes incorporating thienothiophene units in the π-bridge have shown significant enhancements in performance. mdpi.com The hydrophobic nature of some of these sensitizers can also help prevent charge recombination at the TiO₂/electrolyte interface, leading to higher open-circuit voltages (VOC). acs.org Researchers have successfully synthesized various indoline-based dyes, achieving power conversion efficiencies (PCE) that demonstrate their potential as alternatives to more expensive metal-based sensitizers. rsc.orgresearchgate.net

| Dye | π-Bridge Component | PCE (%) | VOC (V) | JSC (mA/cm²) | Reference |

|---|---|---|---|---|---|

| MAX157 | Benzo[c] mdpi.comtechnion.ac.iltandfonline.comthiadiazole | 5.2 | - | - | rsc.org |

| MAX Series (Co-sensitized) | Benzo[c] mdpi.comtechnion.ac.iltandfonline.comthiadiazole | 5.8 | - | - | rsc.org |

| IS-5 (Co-sensitized) | Thiophene-Cyanoacetanilide | 8.09 | - | - | researchgate.net |

| D149 | Indoline-Thiazolidine | - | - | - | researchgate.netnih.gov |

| TG6 | Indoline-based | 5.30 | - | - | researchgate.net |

Indoline-thiophene conjugates are also utilized as donor materials in the active layer of Organic Photovoltaics (OPVs), particularly in bulk-heterojunction (BHJ) devices. In this setup, the indoline-based dye is blended with an acceptor material, such as a fullerene derivative (e.g., PC₇₀BM), to create a light-absorbing layer. nih.gov The donor material's role is to absorb solar photons, generate excitons (bound electron-hole pairs), and donate electrons to the acceptor material at the donor-acceptor interface.

The performance of these devices is highly dependent on the energy level alignment between the donor and acceptor, as well as the morphology of the blend film. nih.govacs.org For example, the indoline dye D149 has been used as an electron donor in solution-processed OPVs. nih.gov By optimizing the concentration of the dye and the device architecture (from BHJ to bilayer heterojunction), researchers achieved a power conversion efficiency of up to 2.28%. nih.gov The high open-circuit voltage (VOC) often observed in these devices is a direct benefit of the low-lying HOMO level of the indoline donor. mdpi.comnih.gov

| Donor Material | Acceptor Material | Device Type | PCE (%) | VOC (V) | JSC (mA/cm²) | Reference |

|---|---|---|---|---|---|---|

| D149 | PC₇₀BM | BHJ | 1.29 | 0.90 | 4.58 | nih.gov |

| D149 | C₇₀ | Bilayer | 2.28 | 0.77 | 4.38 | nih.gov |

In the field of Organic Light-Emitting Diodes (OLEDs), thiophene-based materials are widely recognized for their excellent charge transport and emissive properties. beilstein-journals.org When combined with indole (B1671886) or indoline derivatives, these conjugates can function as highly efficient emitters, particularly as thermally activated delayed fluorescence (TADF) materials, or as stable host materials. rsc.orgresearchgate.net The donor-acceptor structure helps to separate the HOMO and LUMO, leading to a small energy gap between the singlet (S₁) and triplet (T₁) excited states, which is essential for harvesting triplet excitons in TADF emitters. researchgate.net

For example, a multi-resonance TADF emitter named Th-BN, which uses a five-membered thiophene ring as its core, has demonstrated narrowband green emission with an exceptional external quantum efficiency (EQE) of 34.6%. rsc.org This performance is attributed to the thiophene core enhancing intramolecular charge transfer and spin-orbit coupling. rsc.org Similarly, donor-π-acceptor compounds where triphenylamine (B166846) (a donor) is linked to an acceptor via a thieno[3,2-b]thiophene (B52689) bridge have been fabricated into solution-processed OLEDs with high efficiency and low turn-on voltage. beilstein-journals.org

| Material | Role | Max EQE (%) | Color | Luminance (cd/m²) | Reference |

|---|---|---|---|---|---|

| Th-BN | Emitter (TADF) | 34.6 | Green | >1000 | rsc.org |

| DMB-TT-TPA | Emitter | 4.61 | Green | 752 | beilstein-journals.org |

| IDID-based Emitter | Emitter (TADF) | 19.2 | Sky-blue/Green | - | researchgate.net |

| Py-Br | Hole Transport Material | 9.0 | - | 17300 | acs.org |

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and the performance of these devices is largely dictated by the charge carrier mobility of the organic semiconductor used in the active channel. Thiophene-based oligomers and polymers are among the most successful p-type semiconductors for OFETs due to their ability to self-organize into well-ordered, π-stacked structures that facilitate efficient charge transport. nih.govnih.gov

Introducing different functional groups or heteroatoms, such as in indoline-thiophene systems, can modify the material's energy levels and stability. For example, thiophene-S,S-dioxidized indophenines have been developed as high-performance n-type semiconductors. technion.ac.il The oxidation of the thiophene sulfur atoms significantly lowers the LUMO energy level, switching the charge transport from ambipolar to unipolar n-type and dramatically increasing electron mobility to values as high as 0.11 cm² V⁻¹ s⁻¹. technion.ac.il Fusing thiophene rings with other aromatic systems, such as in oligofluorene-thiophene derivatives, can also lead to highly ordered films with excellent charge carrier mobility (up to 0.12 cm² V⁻¹ s⁻¹). acs.org

| Material Type | Charge Carrier | Max Mobility (cm² V⁻¹ s⁻¹) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Thiophene-S,S-dioxidized Indophenine | n-type | 0.11 | Oxidized thiophene rings | technion.ac.il |

| Oligofluorene-Thiophene | p-type | 0.12 | Fluorene-thiophene backbone | acs.org |

| Benzene (B151609)/Thiophene-fused TTF | p-type | 1.4 | Thiophene-fused tetrathiafulvalene | nih.gov |

| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | p-type | 3.1 | Fused thiophene and naphthalene (B1677914) rings | acs.org |

Structure-Property Relationships in Charge Transport and Optical Properties of Indoline-Thiophene Systems

The performance of indoline-thiophene conjugates in electronic devices is fundamentally governed by the relationship between their molecular structure and their resulting electronic and optical properties. tandfonline.comrsc.org Key parameters that can be tuned through chemical design include the HOMO/LUMO energy levels, the optical band gap, molar extinction coefficient, charge carrier mobility, and solid-state packing.

HOMO/LUMO Energy Levels: The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the charge injection/extraction barriers and the open-circuit voltage in solar cells. The electron-donating strength of the indoline unit and the electron-accepting strength of any acceptor group are primary determinants of these levels. rsc.orgtechnion.ac.il For instance, adding strong electron-withdrawing groups like nitro (-NO₂) or oxidizing the thiophene sulfur can significantly lower both HOMO and LUMO levels. researchgate.nettechnion.ac.il

Optical Properties: The absorption and emission characteristics are controlled by the length and nature of the π-conjugated system. Extending the conjugation by adding more thiophene units or other aromatic rings typically leads to a bathochromic (red) shift in the absorption spectrum, allowing for the harvesting of a broader range of the solar spectrum. mdpi.com The planarity of the molecule also plays a crucial role; a more rigid and planar structure often enhances π-π stacking and improves charge transport, although some twisting between donor and acceptor units is often necessary to achieve desirable properties in TADF emitters for OLEDs. researchgate.net

Computational Design of Novel Indoline-Thiophene Derivatives for Enhanced Material Performance

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), has become an indispensable tool for the rational design of new organic materials, including indoline-thiophene derivatives. acs.orgnih.gov These methods allow researchers to predict a wide range of molecular properties before undertaking complex and costly synthesis.

Key parameters that are routinely calculated include:

Molecular Geometry: Optimizing the ground-state geometry to understand the planarity and torsion angles between different molecular fragments. beilstein-journals.org

Frontier Molecular Orbitals (HOMO/LUMO): Predicting the energy levels and spatial distribution of the HOMO and LUMO, which is crucial for estimating redox potentials, charge injection barriers, and the potential VOC in solar cells. acs.orgnih.gov

Absorption Spectra: Simulating UV-Vis absorption spectra using TDDFT to predict the maximum absorption wavelength (λmax) and oscillator strength, which correlates with the light-harvesting efficiency of a dye. researchgate.netresearchgate.net

Intramolecular Charge Transfer (ICT): Analyzing the electronic transitions to confirm that they correspond to a desirable charge separation from the donor (indoline) to the acceptor part of the molecule. nih.gov

By systematically modifying the molecular structure in silico—for example, by changing the donor or acceptor units, altering the π-bridge, or adding various substituents—computational studies can guide synthetic chemists toward the most promising candidates for a specific application. acs.orgresearchgate.net This integrated approach accelerates the discovery of novel materials with enhanced performance, such as broader absorption, optimized energy levels, and improved stability for next-generation solar cells, OLEDs, and OFETs. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes for Indoline-Thiophene Compounds

The chemical industry is increasingly focusing on environmentally friendly processes. For indoline-thiophene compounds, future research will likely prioritize the development of sustainable and green synthetic methodologies. This involves exploring alternatives to traditional, often harsh, reaction conditions and hazardous reagents.

Key areas of focus include:

Solvent-free or Green Solvent Approaches: Research is moving towards minimizing or eliminating the use of volatile organic solvents. This includes solvent-free reaction conditions or the use of greener alternatives like water, ionic liquids, or deep eutectic solvents. rsc.org For instance, the synthesis of thiophene (B33073) derivatives has been successfully demonstrated in imidazolium (B1220033) ionic liquids and deep eutectic solvents. rsc.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, are highly desirable. Metal-catalyzed heterocyclization of functionalized alkynes is a powerful, atom-economical method for creating substituted heterocycles from readily available starting materials. mdpi.com

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Recent advancements in the synthesis of thiophenes highlight the use of inexpensive and safe reagents like potassium ethyl xanthogenate (EtOCS2K) as a thiol surrogate in a transition-metal-free process. organic-chemistry.org Similarly, palladium-catalyzed reactions in aqueous media demonstrate the potential for greener synthesis of thiophene derivatives.

Exploration of Novel Catalytic Systems for Targeted Derivatization

The ability to selectively functionalize specific positions on the indoline (B122111) and thiophene rings is crucial for fine-tuning the properties of 7-Ethyl-2-(thiophen-2-yl)indoline. The development of novel catalytic systems is at the forefront of achieving this targeted derivatization.

Future research in this area will likely involve:

C-H Activation/Functionalization: Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized substrates, making synthetic routes more efficient. nih.govmdpi.com Palladium-catalyzed direct C-H arylation has been effectively used for thiophenes, and chiral rhodium complexes have shown promise in the enantioselective C-H functionalization of indolines. nih.govacs.org

Regioselective Catalysis: Designing catalysts that can precisely control the position of new functional groups is a major goal. For thiophenes, controlling substitution at the C2, C3, C4, or C5 positions is critical. acs.org Similarly, for indolines, selective functionalization at various positions on the benzene (B151609) ring or the heterocyclic core is of great interest. nih.gov

Asymmetric Catalysis: For applications where chirality is important, the development of enantioselective catalysts is essential. Chiral Brønsted bases and metal complexes are being explored for the asymmetric functionalization of thiophenes and indolines. rsc.org

Photoredox Catalysis: The use of visible light and photoredox catalysts offers a mild and sustainable approach to organic synthesis and has been successfully applied to the functionalization of indoles and the synthesis of indolines. rsc.org

Recent studies have demonstrated the use of low catalyst loadings of phosphine-free bis(alkoxo)palladium complexes for the efficient direct C-H arylation of thiophenes. acs.org Furthermore, novel catalysts based on chromium-substituted iron oxide hydroxide (B78521) have been shown to facilitate thiophene synthesis at significantly lower temperatures than industrial standards. rsc.org

Advanced In-Silico Modeling for Rational Design and Property Prediction

Computational chemistry and in-silico modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these methods can accelerate the design of new derivatives with desired properties and provide a deeper understanding of their behavior at the molecular level.

Key applications of in-silico modeling include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity. nih.govkoreascience.kr This allows for the prediction of the activity of new, unsynthesized derivatives, guiding synthetic efforts towards the most promising candidates. nih.govkoreascience.kr

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into potential biological targets and mechanisms of action. acs.org In-silico docking studies have been used to identify indoline-based compounds as potential inhibitors of enzymes like 5-lipoxygenase (5-LOX). acs.org

Density Functional Theory (DFT) Calculations: DFT methods are used to predict a wide range of molecular properties, including electronic structure, bond lengths, and reactivity. researchgate.net These calculations can help in understanding the fundamental properties of indoline-thiophene systems and in designing molecules with specific electronic characteristics. rsc.org

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, providing a blueprint for the design of new active compounds.

Recent research has employed in-silico methods to study the anti-inflammatory potential of thiophene derivatives and to design novel indoline-based inhibitors. researchgate.netnih.gov

Integration into Supramolecular Architectures and Nanomaterials

The unique electronic and structural features of the indoline and thiophene moieties make this compound an attractive building block for the construction of functional supramolecular assemblies and nanomaterials.

Future research in this area could explore:

Self-Assembly: Investigating the spontaneous organization of indoline-thiophene derivatives into well-defined nanostructures such as nanofibers, vesicles, or micelles. researchgate.netfrontiersin.org The self-assembly of thiophene-based molecules can be controlled by factors like solvent composition and pH. frontiersin.orgresearchgate.net

Host-Guest Chemistry: The incorporation of indoline-thiophene units into host molecules like cyclodextrins or pillararenes could lead to new materials with applications in sensing, drug delivery, and molecular recognition. researchgate.net

Organic Electronics: Thiophene-containing polymers are well-known for their semiconducting properties. Integrating indoline-thiophene units into conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Nanoparticle Functionalization: Attaching indoline-thiophene derivatives to the surface of nanoparticles can impart new functionalities and create hybrid materials with unique optical, electronic, or catalytic properties.

Studies have shown that thiophene-based polymers can self-assemble into ordered nanostructures, and the introduction of chiral side chains can induce the formation of helical superstructures. nih.gov

Investigation of Molecular Recognition and Intermolecular Binding Motifs in Indoline-Thiophene Systems

Understanding how this compound and its derivatives interact with other molecules is fundamental to their application in various fields, from biology to materials science.

Key areas of investigation include:

Protein-Ligand Interactions: Elucidating the specific binding interactions between indoline-thiophene compounds and biological targets such as enzymes and receptors. The indole (B1671886) moiety is known to be important for the recognition of protein glycoforms. nih.govbiorxiv.orgnih.gov

DNA/RNA Binding: Exploring the potential for these compounds to interact with nucleic acids, which could have implications for the development of new therapeutic agents.

Intermolecular Forces: Characterizing the non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, that govern the self-assembly and crystal packing of indoline-thiophene derivatives. acs.orgmdpi.com The S···S interactions in fused thiophene derivatives play a significant role in their two-dimensional self-assembly. rsc.org

Ion Recognition: Investigating the ability of these compounds to selectively bind to specific ions, which could lead to the development of new sensors or ion transport systems. Bis(indole) systems have been shown to form supramolecular channels for ion transport. nih.gov

Computational studies, such as DFT-based symmetry-adapted perturbation theory (SAPT), can provide detailed insights into the nature and strength of intermolecular interactions in thiophene-containing systems. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.